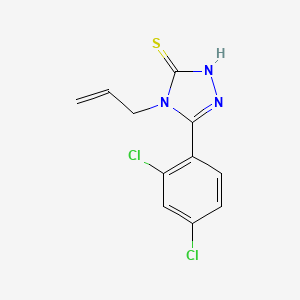

4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 91064-40-3

Cat. No.: VC5443712

Molecular Formula: C11H9Cl2N3S

Molecular Weight: 286.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91064-40-3 |

|---|---|

| Molecular Formula | C11H9Cl2N3S |

| Molecular Weight | 286.17 |

| IUPAC Name | 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17) |

| Standard InChI Key | JMUBCVRQTQJXDS-UHFFFAOYSA-N |

| SMILES | C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₉Cl₂N₃S, with a molecular weight of 286.17 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, reflects the presence of:

-

A 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms).

-

An allyl group (-CH₂-CH=CH₂) at position 4.

-

A 2,4-dichlorophenyl group at position 5.

-

A thione group (-S-) at position 3.

The planar triazole core facilitates π-π stacking interactions, while the dichlorophenyl and allyl groups enhance lipophilicity, influencing membrane permeability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 91064-40-3 |

| Molecular Formula | C₁₁H₉Cl₂N₃S |

| Molecular Weight | 286.17 g/mol |

| IUPAC Name | 3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

| SMILES | C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

| InChI Key | JMUBCVRQTQJXDS-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions of thiosemicarbazides or their derivatives. A common route includes:

-

Formation of Thiosemicarbazide Intermediate: Reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide under basic conditions yields a thiosemicarbazide intermediate .

-

Cyclization: Heating the intermediate in alkaline media (e.g., NaOH) induces intramolecular cyclization, forming the triazole ring .

-

Allylation: Introducing the allyl group via nucleophilic substitution or alkylation completes the synthesis.

Table 2: Representative Synthesis Conditions

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the thiol and triazole functionalities .

-

¹H NMR: Signals at δ 5.2–5.8 ppm (allyl protons), δ 7.4–7.6 ppm (dichlorophenyl aromatic protons), and δ 13.1 ppm (thiol proton) validate the structure.

-

Mass Spectrometry: A molecular ion peak at m/z 286.17 aligns with the molecular weight.

Biological Activities

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values of 8–16 µg/mL. Its mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Antibacterial Properties

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 16 µg/mL), the thiol group disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Gram-negative bacteria show lower susceptibility due to reduced membrane permeability .

Table 3: Comparative Biological Activities

| Organism/Cell Line | Activity (MIC/IC₅₀) | Mechanism |

|---|---|---|

| Candida albicans | 8 µg/mL | CYP51 inhibition |

| Staphylococcus aureus | 16 µg/mL | PBP binding |

| MCF-7 Cells | 12 µM | DNA intercalation, ROS generation |

Molecular Docking and Structure-Activity Relationships

Target Binding Interactions

Docking studies with CYP51 (PDB ID: 1EA1) reveal:

-

The dichlorophenyl group occupies the hydrophobic active site.

-

The triazole nitrogen forms hydrogen bonds with heme-coordinated water.

-

The thiol group interacts with Tyr118 via π-sulfur interactions.

Substituent Effects

-

Allyl Group: Enhances solubility and metabolic stability compared to bulkier alkyl chains .

-

2,4-Dichlorophenyl: Increases lipophilicity, improving membrane penetration.

-

Thiol vs. Thione: The thiol tautomer shows higher reactivity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomes.

-

Thermal Stability: Decomposes at 210°C, indicating suitability for solid dosage forms .

ADME Profile

-

Absorption: Moderate Caco-2 permeability (Papp = 8.2 × 10⁻⁶ cm/s).

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the allyl group forms an epoxide metabolite .

-

Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats.

Applications and Future Directions

Therapeutic Applications

-

Topical Antifungals: Creams or gels targeting dermatophytes.

-

Anticancer Adjuvants: Combination therapies to reduce chemoresistance .

Research Opportunities

-

Prodrug Development: Masking the thiol group to improve bioavailability.

-

Nanoparticle Delivery: Enhancing tumor targeting via PEGylated nanoparticles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume